molecular formula C11H15N5O5 B14513757 9-(beta-D-glucofuranosyl)adenine CAS No. 10279-91-1

9-(beta-D-glucofuranosyl)adenine

Cat. No.: B14513757
CAS No.: 10279-91-1
M. Wt: 297.27 g/mol
InChI Key: JNSNEXAWGVQGPR-UHFFFAOYSA-N
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Description

9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method includes the use of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride, which reacts with N-benzoyladenine under acidic conditions to form the desired nucleoside .

Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: 9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like ammonia or amines are employed under basic conditions.

Major Products:

Scientific Research Applications

9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase .

Comparison with Similar Compounds

Uniqueness: 9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biological activity and stability. This makes it a valuable compound for studying the effects of sugar modifications on nucleoside function and for developing novel therapeutic agents.

Properties

CAS No.

10279-91-1

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

JNSNEXAWGVQGPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N

Origin of Product

United States

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